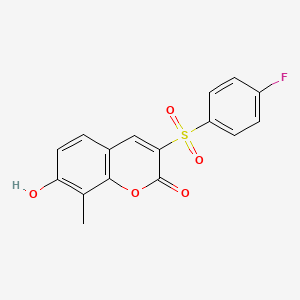

![molecular formula C19H21N5O4S B2508020 N-(2-乙氧基苯基)-2-(1,3,7-三甲基-2,4-二氧代嘧啶并[4,5-d]嘧啶-5-基)硫代乙酰胺 CAS No. 852168-22-0](/img/structure/B2508020.png)

N-(2-乙氧基苯基)-2-(1,3,7-三甲基-2,4-二氧代嘧啶并[4,5-d]嘧啶-5-基)硫代乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

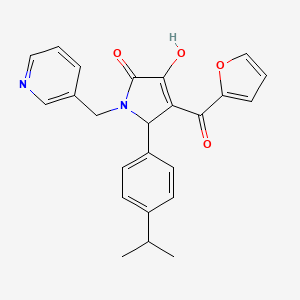

The compound N-(2-ethoxyphenyl)-2-(1,3,7-trimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl)sulfanylacetamide is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. Pyrimidine derivatives are known for their wide spectrum of biological activities, including antimicrobial, antiviral, anticancer, antidepressive, anti-inflammatory, antitubercular, diuretic, and anticoagulant properties . The compound is likely to possess some of these activities due to its structural similarity to other pyrimidine derivatives.

Synthesis Analysis

The synthesis of related pyrimidine derivatives has been achieved through various methods. For instance, N1-(2-Methoxy-4-pyrimidyl)sulfanilamide, a compound with a similar pyrimidine structure, was prepared through condensation reactions involving amino-pyrimidine with different sulfonyl chlorides . Another study synthesized sulfanyl pyrimidin-4(3H)-one derivatives by reacting compounds with phenacyl bromide and other reagents, confirming the structures through elemental analyses and spectroscopic methods . These methods could potentially be adapted for the synthesis of N-(2-ethoxyphenyl)-2-(1,3,7-trimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl)sulfanylacetamide.

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives can be complex, with various substituents influencing the overall conformation. For example, in some 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamides, the pyrimidine ring is inclined to the benzene ring, and intramolecular hydrogen bonds stabilize the folded conformation . The presence of different functional groups and their spatial arrangement significantly affects the molecular geometry, which in turn influences the biological activity and interaction with biological targets.

Chemical Reactions Analysis

Pyrimidine derivatives can undergo a range of chemical reactions, depending on the substituents attached to the core structure. The reactivity of such compounds is often explored through their interaction with various reagents under different conditions, leading to the formation of new derivatives with potential biological activities . The specific chemical reactions of N-(2-ethoxyphenyl)-2-(1,3,7-trimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl)sulfanylacetamide would depend on the reactivity of its functional groups, such as the sulfanylacetamide moiety.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives can be characterized using spectroscopic techniques. Vibrational spectroscopy, including Raman and Fourier transform infrared spectroscopy, has been used to obtain vibrational signatures of similar compounds, with computational methods such as density functional theory providing insights into the geometric equilibrium and intermolecular interactions . These properties are crucial for understanding the compound's stability, solubility, and potential pharmacokinetic behavior.

科学研究应用

抗叶酸活性和抗肿瘤药剂

N-(2-乙氧基苯基)-2-(1,3,7-三甲基-2,4-二氧代嘧啶并[4,5-d]嘧啶-5-基)硫代乙酰胺及其类似物因其抗叶酸活性而被广泛研究,特别是针对二氢叶酸还原酶 (DHFR)。DHFR 是 DNA 合成和修复的关键酶,使其成为抗肿瘤药剂的靶点。一项研究重点介绍了经典和非经典抗叶酸的合成,揭示了它们作为 DHFR 抑制剂和抗肿瘤药剂的潜力。一些类似物显示出对人 DHFR 的显着抑制作用,并对培养中的各种肿瘤细胞具有强大的活性,表明它们在癌症治疗中的潜力 (Gangjee、Zeng、Talreja、McGuire、Kisliuk 和 Queener,2007)。

胸苷酸合成酶和 DHFR 的双重抑制剂

另一项研究探索了该化合物及其类似物作为胸苷酸合成酶 (TS) 和 DHFR 的双重抑制剂。在这项研究中发现的最有效的双重抑制剂是 N-{4-[(2-氨基-6-甲基-4-氧代-3,4-二氢噻吩并[2,3- d]嘧啶-5-基)硫代]苯甲酰}-L-谷氨酸,对人 TS 和 DHFR 均表现出优异的抑制活性。这种双重活性对于开发具有更广泛作用范围的抗肿瘤药剂特别有价值 (Gangjee、Qiu、Li 和 Kisliuk,2008)。

谷氨酰胺酶抑制剂

在针对癌细胞代谢途径的背景下,该化合物的类似物已被研究为谷氨酰胺酶的抑制剂。这种酶在谷氨酰胺代谢中起着至关重要的作用,而谷氨酰胺代谢是快速增殖的癌细胞大量利用的途径。源自该化合物的双-2-(5-苯乙酰氨基-1,2,4-噻二唑-2-基)乙基硫醚 (BPTES) 类似物显示出对谷氨酰胺酶活性的有效抑制作用。与 BPTES 相比,一种类似物表现出相似的效力和改善的溶解性,有效地减弱了淋巴瘤细胞在体外和体内的生长 (Shukla、Ferraris、Thomas、Stathis、Duvall、Delahanty、Alt、Rais、Rojas、Gao、Xiang、Dang、Slusher 和 Tsukamoto,2012)。

抗菌和抗病毒活性

该化合物及其衍生物也因其抗菌和抗病毒活性而被研究。通过修饰嘧啶骨架,研究人员开发了具有治疗传染病的潜在应用的新分子。这些修饰导致的化合物对一系列病原体(包括细菌和病毒)具有显着的活性。硫代嘧啶-4(3H)-酮衍生物的合成证明了这种方法的有效性,为新的治疗剂提供了途径 (Bassyouni 和 Fathalla,2013)。

属性

IUPAC Name |

N-(2-ethoxyphenyl)-2-(1,3,7-trimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl)sulfanylacetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N5O4S/c1-5-28-13-9-7-6-8-12(13)22-14(25)10-29-17-15-16(20-11(2)21-17)23(3)19(27)24(4)18(15)26/h6-9H,5,10H2,1-4H3,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEEFIDQSJATEGU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1NC(=O)CSC2=NC(=NC3=C2C(=O)N(C(=O)N3C)C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N5O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4,4,6-Trimethyl-6-phenyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione](/img/structure/B2507942.png)

![N2,N5-bis(6-fluorobenzo[d]thiazol-2-yl)thiophene-2,5-dicarboxamide](/img/structure/B2507946.png)

![6-Azaspiro[3.4]octan-1-ol hydrochloride](/img/structure/B2507953.png)

![Sodium;2-(6-bromo-8-methoxyimidazo[1,2-a]pyridin-2-yl)acetate](/img/structure/B2507956.png)

![5-Methyl-2-(4-phenoxybenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2507959.png)

![N-[4-[2-(3-Methylimidazol-4-yl)piperidine-1-carbonyl]phenyl]prop-2-enamide](/img/structure/B2507960.png)